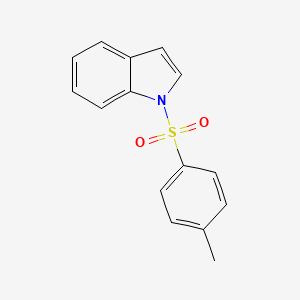

N-Tosylindole

Descripción

Genesis and Evolution of N-Tosylindole as a Versatile Synthetic Intermediate

The journey of this compound in organic chemistry began with the need to protect the nitrogen atom of the indole (B1671886) ring. The synthesis of this compound is straightforward, typically achieved by reacting indole with p-toluenesulfonyl chloride in the presence of a base. ontosight.ainih.gov This protection strategy prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.

However, the role of this compound quickly evolved beyond that of a mere protected intermediate. Chemists recognized that the tosyl group was not an inert spectator but an active participant influencing the indole's reactivity. Classic indole syntheses were adapted to produce N-tosylated products directly. For instance, a modern variation of the Fischer-indole synthesis utilizes the reaction of N-tosyl hydrazones with benzynes, followed by a Lewis acid-catalyzed cyclization to afford N-tosylindoles directly. organic-chemistry.orgacs.org Similarly, variations of the Gassman indole synthesis have been developed to prepare substituted N-tosylindoles from appropriately functionalized anilines. researchgate.net

The true evolution into a versatile intermediate was driven by the discovery that the N-tosyl group could direct functionalization to specific positions on the indole ring. Its ability to facilitate deprotonation at the C2 position was a significant breakthrough, opening a new avenue for regioselective synthesis. mdpi.com This pivotal discovery transformed this compound from a simple substrate into a strategic building block, enabling the construction of complex indole-containing scaffolds. Its use has since become integral in the synthesis of diverse molecular architectures, including natural products, pharmaceuticals, and agrochemicals. ontosight.ainih.gov

Strategic Role of the N-Tosyl Group in Indole Core Functionalization

The strategic importance of the N-tosyl group is rooted in its powerful electron-withdrawing nature, which imparts unique reactivity to the indole core. This influence manifests in several key ways:

Protection and Activation: The primary role of the tosyl group is to serve as a robust protecting group for the indole nitrogen, which is readily removable under basic conditions. mdpi.com Simultaneously, it activates the indole ring, making it more susceptible to certain transformations. For example, N-substitution with a tosyl group has been shown to significantly enhance the biological potential of indole-based thiosemicarbazones, highlighting its role in tuning molecular properties. nih.gov

Regiocontrol via C2-Metalation: A paramount function of the N-tosyl group is its ability to increase the acidity of the proton at the C2 position. This allows for regioselective deprotonation using a strong base, such as butyllithium (B86547) (BuLi), to generate a 2-lithio-N-tosylindole intermediate. mdpi.commostwiedzy.pl This nucleophilic species can then react with a wide range of electrophiles, enabling the precise introduction of substituents exclusively at the C2 position, a feat that is challenging with unprotected indoles where C3 functionalization typically dominates. mdpi.commostwiedzy.pl A prime example is the regioselective sulfenylation at the C2 position of N-tosylindoles. mdpi.commostwiedzy.pl

| Reagent System | Position Functionalized | Product Type | Reference |

| 1. BuLi2. S-Aryl Thiotosylates | C2 | 2-Sulfenylindoles | mdpi.com |

| 1. BuLi2. Diphenyl Disulfide | C2 | 2-Sulfenylindoles | mdpi.com |

Directing Group in Catalysis: The tosyl group acts as a directing group in various transition-metal-catalyzed reactions. In the oxidative Heck reaction, for instance, this compound favors the formation of the C3-alkenylated product, whereas other N-protecting groups like N-methoxycarbonyl can steer the reaction toward C2-selectivity. rsc.org This demonstrates the critical role of the N-substituent in controlling the regiochemical outcome of C-H functionalization.

Reversal of Reactivity: When combined with other electron-withdrawing groups, the N-tosyl moiety can reverse the intrinsic nucleophilic character of the indole ring. For instance, 3-nitro-N-tosylindole behaves as an electrophilic indole, readily participating in tandem reactions with nucleophiles to build complex polycyclic N-heterocycles. acs.org This "umpolung" strategy expands the synthetic utility of the indole scaffold significantly.

Methodological Advancements in this compound Chemistry

Research in this compound chemistry continues to yield innovative and powerful synthetic methods. These advancements leverage modern catalysis and reaction design to construct increasingly complex molecules with high efficiency and selectivity.

Advanced Catalytic Systems: Transition metals like palladium, silver, and gold are at the forefront of new methodologies. Silver-catalyzed intramolecular hydroamination of N-protected o-alkynylanilines provides a high-yield route to various N-tosylindoles at room temperature. aablocks.comwhiterose.ac.uk Palladium and gold catalysts have been employed in migratory cycloisomerization reactions of N-tosyl-o-allenylaniline, where the tosyl group itself rearranges to the C3 or C4 position of the newly formed indole ring, depending on the catalyst and ligands used. acs.org

| Catalyst | Substrate | Reaction Type | Key Feature | Reference |

| Silver(I) Acetate | N-Tosyl-o-alkynylaniline | Intramolecular Hydroamination | High-yield synthesis of N-tosylindoles | aablocks.comwhiterose.ac.uk |

| Palladium(II) Chloride | N-Tosyl-o-allenylaniline | Cycloisomerization/Migration | Selective formation of 3-Tosylindole | acs.org |

| Gold(I) Chloride/SPhos | N-Tosyl-o-allenylaniline | Cycloisomerization/Migration | Selective formation of 4-Tosylindole | acs.org |

Cascade and Tandem Reactions: Modern synthetic strategies often aim to form multiple bonds in a single operation. This compound derivatives are excellent substrates for such processes. For example, N-tosyl 3-nitroindole can undergo a tandem reaction with pyridinium (B92312) salts to generate functionalized indolizines, which can be further transformed via Pd(II)-mediated C-H functionalization to access poly-ring-fused N-heterocycles. acs.org Similarly, palladium-catalyzed cascade reactions involving N-allenyl-2-iodoaniline and N-tosyl-protected o-ethynylanilines have been developed to synthesize unsymmetrical 3,3'-diindolylmethanes. arabjchem.org

Asymmetric Synthesis: The catalytic asymmetric hydrogenation of N-tosylindoles has been achieved with high enantioselectivity. Using rhodium complexes with chiral bisphosphine ligands (like PhTRAP), 3-substituted N-tosylindoles can be converted into chiral indolines with up to 98% enantiomeric excess, providing access to valuable stereodefined building blocks. researchgate.net

These ongoing developments continue to expand the synthetic chemist's toolbox, cementing this compound's status as a privileged and indispensable intermediate in contemporary organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tosylation of Indole

Classical and Contemporary N-Tosylation Protocols

The synthesis of N-Tosylindole is a fundamental transformation in organic chemistry, with protocols ranging from classical, widely-used methods to more modern, catalyzed approaches.

The most traditional and frequently cited method for the N-tosylation of indole (B1671886) involves the deprotonation of the indole nitrogen with a strong base, followed by quenching with p-toluenesulfonyl chloride (TsCl). sciencemadness.org Sodium hydride (NaH) is the archetypal base used for this purpose, typically in an aprotic polar solvent like dimethylformamide (DMF). sciencemadness.orgnih.gov This method is effective and has been a mainstay in synthetic laboratories for decades. The acidity of the indole N-H proton allows for its facile removal by a strong base, generating the indolide anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride to form the N-S bond.

In recent years, contemporary methods have emerged, often focusing on milder conditions and improved efficiency. Phase-transfer catalysis (PTC) represents a significant advancement. nih.gov This technique facilitates the reaction between the indole salt and tosyl chloride in a biphasic system, often employing potassium hydroxide (B78521) (KOH) as the base in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water. researchgate.net A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is crucial for transporting the hydroxide or indolide anion into the organic phase where the reaction occurs. researchgate.net This approach is considered a "greener" alternative as it can circumvent the need for anhydrous conditions and harsh reagents. researchgate.net

Other modern strategies include transition-metal-catalyzed reactions. While many of these focus on the synthesis of the indole core itself, some protocols yield the N-tosylated product directly. These can involve palladium, rhodium, or copper catalysts. organic-chemistry.orgtandfonline.comnih.gov For example, a copper-catalyzed intramolecular alkene oxidative amination of N-sulfonyl-2-vinylanilines provides a route to N-sulfonyl indoles using oxygen as the terminal oxidant. nih.gov Another innovative approach is the benzyne (B1209423) Fischer-Indole reaction, where the addition of N-tosyl hydrazones to an aryne intermediate, followed by a Lewis acid-catalyzed cyclization, affords N-tosylindoles in a one-pot procedure. organic-chemistry.orgacs.org

Table 1: Comparison of N-Tosylation Protocols

| Method | Reagents | Catalyst | Typical Solvent(s) | Key Features |

|---|---|---|---|---|

| Classical | Indole, Sodium Hydride (NaH), p-Toluenesulfonyl Chloride (TsCl) | None | Dimethylformamide (DMF) | Widely used, effective, requires strong base and anhydrous conditions. sciencemadness.orgnih.gov |

| Phase-Transfer Catalysis (PTC) | Indole, Potassium Hydroxide (KOH), TsCl | Cetyltrimethylammonium Bromide (CTAB) | Tetrahydrofuran (THF) / Water | Milder conditions, avoids toxic byproducts, considered a "green" method. nih.govresearchgate.net |

| Copper-Catalyzed Oxidation | N-sulfonyl-2-vinylaniline | Copper complex, TEMPO | Dichloromethane (B109758) (CH2Cl2) | Utilizes O2 as the terminal oxidant, forms the indole ring and N-S bond. nih.gov |

| Benzyne Fischer-Indole | 2-(trimethylsilyl)phenyl triflate, N-tosyl hydrazone | Lewis Acid | Acetonitrile (B52724) (MeCN) | One-pot synthesis via a reactive benzyne intermediate. organic-chemistry.orgacs.org |

Optimization of Reaction Conditions and Reagent Systems

The efficiency and yield of N-tosylation reactions are highly dependent on the specific conditions and reagents employed. Optimization is key to achieving desired outcomes, particularly when dealing with substituted indoles or scaling up the reaction.

Key parameters for optimization include the choice of base, solvent, temperature, and, where applicable, the catalyst.

Base and Solvent Systems: In the classical NaH/DMF system, the stoichiometry of the base is critical. It was discovered that using an excess of NaH can be detrimental, promoting a reverse reaction that cleaves the tosyl group (detosylation). lookchem.com Therefore, careful control of the amount of NaH is necessary to maximize the yield of the desired this compound. lookchem.com Besides NaH, other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been used, often in polar, aprotic solvents like DMSO or DMF at elevated temperatures. ru.nl The choice of base can be influenced by the electronic properties of the indole substrate. phasetransfercatalysis.com For phase-transfer catalysis, a combination of a strong base like KOH or a milder base like K₂CO₃ with a suitable catalyst in a solvent system like THF/water or dichloromethane is common. researchgate.netphasetransfercatalysis.com

Temperature: Reaction temperature is another crucial variable. The initial deprotonation with NaH is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature or heating to drive the tosylation to completion. nih.gov Studies have shown that reaction outcomes can vary significantly with temperature. For instance, in a PTC system, a reaction at room temperature showed almost no conversion, while heating to 65°C allowed the reaction to proceed to 95% conversion over 48 hours. researchgate.net In other cases, temperatures as high as 120°C have been employed to achieve satisfactory results with bases like cesium carbonate in DMSO. ru.nl

Catalyst Systems: For contemporary catalyzed reactions, the nature of the catalyst is paramount. In PTC, the efficiency of catalysts like cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium (B224687) bromide has been demonstrated. researchgate.netphasetransfercatalysis.com The organophilicity of the catalyst is important for its function. phasetransfercatalysis.com In metal-catalyzed syntheses, the specific ligand coordinated to the metal center (e.g., palladium or copper) can significantly influence reactivity and selectivity. nih.govmdpi.com

Table 2: Optimization Parameters for N-Tosylation of Indole

| Parameter | Variation | Effect on Reaction | Example Reference(s) |

|---|---|---|---|

| Base | NaH (stoichiometric vs. excess) | Excess NaH can cause detosylation. | lookchem.com |

| KOH, K₂CO₃, Cs₂CO₃ | Milder bases, often used in PTC or with less acidic indoles. | researchgate.netru.nl | |

| Solvent | DMF, DMSO, THF, CH₂Cl₂ | Affects solubility and reaction rate. DMF and DMSO are common for strong bases; THF/H₂O for PTC. | nih.govresearchgate.netlookchem.comru.nl |

| Temperature | 0°C to 120°C | Controls reaction rate and selectivity. Higher temperatures often required but can lead to side reactions. | nih.govresearchgate.netru.nl |

| Catalyst | CTAB, Tetrabutylammonium bromide | Facilitates ion transport in PTC, accelerating the reaction. | researchgate.netphasetransfercatalysis.com |

Scalable and Sustainable Synthesis of this compound Precursors

The industrial and large-scale academic demand for N-tosylindoles and their precursors necessitates the development of synthetic routes that are not only high-yielding but also scalable, safe, and environmentally sustainable.

Scalable Synthesis: A robust and scalable synthesis is characterized by its reproducibility, high yield, and operational simplicity on a large scale. The classical NaH/TsCl method, while effective, can present challenges on a larger scale related to the handling of pyrophoric NaH. However, it has been successfully employed for gram-scale synthesis. core.ac.uk Phase-transfer catalysis is often highlighted as a particularly practical and scalable method for industrial applications due to its reliability, safety, and the use of inexpensive reagents like KOH. researchgate.net The ability to achieve reproducible high yields (e.g., 90%) on a multi-mmol scale underscores a protocol's scalability. core.ac.uk

Sustainable Synthesis: The principles of green chemistry aim to reduce waste and minimize the use of hazardous substances. In the context of this compound synthesis, this translates to several strategies.

Atom Economy: Reactions that incorporate most of the atoms from the reactants into the final product are considered atom-economical. Palladium-catalyzed oxidative cyclizations that use molecular oxygen as the ultimate oxidant are an example of this, as the primary byproduct is water. thieme-connect.com

Use of Safer Solvents and Reagents: The PTC method using a THF/water solvent system is considered a "green" method because it avoids alcoholic solvents that can generate toxic alkyl p-toluenesulfonate byproducts. researchgate.net The development of metal-free syntheses, such as those using N-iodosuccinimide (NIS) under mild conditions, also contributes to sustainability by avoiding potentially toxic heavy metal catalysts. organic-chemistry.org

Renewable Feedstocks and Benign Conditions: While not always directly applied to N-tosylation itself, the broader synthesis of indole precursors is moving towards more sustainable practices. This includes using water as a solvent and developing catalytic systems that operate under mild temperatures and pressures. organic-chemistry.org

The continuous effort to refine synthetic methodologies for N-tosylindoles and their precursors reflects a drive towards greater efficiency, safety, and environmental responsibility in chemical synthesis.

Reactivity and Mechanistic Investigations of N Tosylindole

Electrophilic and Nucleophilic Reactivity Profiles of the Indole (B1671886) Nucleus

The tosyl group significantly diminishes the inherent nucleophilicity of the indole ring system. This deactivation is a consequence of the electron-withdrawing nature of the sulfonyl group, which reduces the electron density across the heterocyclic nucleus. As a result, N-tosylindole is less reactive towards electrophiles than indole itself. For instance, in certain acid-catalyzed reactions where indole would readily react or polymerize, this compound can remain unreactive. rsc.org In one study on Brønsted acid-catalyzed formylation, this compound failed to yield a product, a result attributed to the stabilization of the indole nitrogen by the tosyl group, which inhibits the electrophilic substitution process. acs.org

Despite this general deactivation, the tosyl group serves as a useful protecting group that allows for selective functionalization. It can act as a directing group for metalation, particularly at the C2 position. Treatment of this compound with strong bases like n-butyllithium (BuLi) leads to regioselective deprotonation at C2, generating a 2-lithio-N-tosylindole intermediate. mdpi.com This nucleophilic species can then react with various electrophiles. For example, its reaction with electrophilic phosphorodithioate (B1214789) disulfanyl derivatives or thiotosylates yields 2-sulfenylindoles. mdpi.com A non-cryogenic procedure for this lithiation at -25°C has been developed using bis(N,N′-dimethylaminoethyl) ether to stabilize the 2-lithio-N-tosylindole intermediate for subsequent reactions, such as addition to ketones. researchgate.net

Furthermore, the electronic modification by the tosyl group can reverse the typical reactivity of the indole nucleus. By incorporating additional electron-withdrawing groups, such as a nitro group at the C3 position, the this compound system can become sufficiently electrophilic to react with nucleophiles. nih.govacs.org For example, 3-nitro-N-tosylindole reacts with pyridinium (B92312) ylides in a process where the indole acts as an electrophile. nih.govacs.org this compound is also a viable substrate for palladium-catalyzed oxidative arylation, allowing for the synthesis of 2-arylindoles after subsequent deprotection of the tosyl group. nih.gov

Oligomerization and Polymerization Reactions of this compound

The reaction of this compound in the presence of Lewis acids can lead to controlled oligomerization, a process that differs significantly from the uncontrolled polymerization of indole under acidic conditions. tandfonline.com

The treatment of this compound with the Lewis acid aluminum chloride (AlCl₃) results in the formation of specific dimers and trimers. tandfonline.comnih.gov The nature of the products is highly dependent on the reaction conditions, particularly the stoichiometry of the Lewis acid. When this compound is treated with 1.0 equivalent of AlCl₃ in dichloromethane (B109758) at -25°C, the major product is a trimer in 71% yield. tandfonline.com This trimer is believed to form through a pathway involving the coordination of AlCl₃ to the pyrrole (B145914) moiety of one this compound molecule. This creates an electron-deficient complex that is attacked by an electron-rich, free this compound molecule. This condensation and subsequent ring-opening oligomerization follows a mechanism similar to that of indole in the presence of HCl. tandfonline.com

Conversely, using a larger excess of the Lewis acid (5.0 equivalents of AlCl₃) at the same temperature favors dimerization. tandfonline.com Under these conditions, a unique 3-3' linked dimer is generated as the major product. tandfonline.com This shift in reaction outcome highlights the controlling influence of the Lewis acid concentration on the oligomerization pathway.

Research into the AlCl₃-catalyzed oligomerization of this compound has revealed two distinct types of regioselective intermolecular condensation. tandfonline.comnih.govjst.go.jpoup.com

Condensation between Pyrrole Parts: This is the more common pathway, leading to dimers and trimers linked through the C2 and C3 positions of the indole core. The formation of the 3-3' dimer and the trimer falls into this category. The mechanism involves an electrophilic attack by an activated (AlCl₃-coordinated) this compound on a neutral this compound molecule, typically at the nucleophilic C3 position. tandfonline.com

Condensation between a Pyrrole Part and a Benzene (B151609) Part: A second, less common type of condensation occurs between the pyrrole ring of one this compound unit and the benzene ring of another. This results in dimers where the linkage is, for example, between C3 of one indole and C4 or C6 of the other's benzene ring. tandfonline.comnih.gov The formation of these unique dimers is thought to be driven by the strong electron-withdrawing effect of the tosyl group, which can influence the reactivity of the benzene portion of the indole nucleus under strongly acidic conditions. tandfonline.com

The following table summarizes the effect of AlCl₃ stoichiometry on the oligomerization of this compound. tandfonline.com

| Entry | Equivalents of AlCl₃ | Temperature (°C) | Time (min) | Major Product(s) | Yield (%) |

| 1 | 1.0 | -25 | 25 | Trimer | 71 |

| 2 | 5.0 | -25 | 25 | 3-3' Dimer | Major |

Acid-Catalyzed Dimerization and Trimerization Pathways

Rearrangement and Migration Phenomena Involving the N-Tosyl Group

The N-tosyl group is not merely a static protecting group; it can participate in rearrangement reactions, migrating from the nitrogen atom to a carbon atom of the indole ring. A notable example is the migratory cycloisomerization of N-tosyl-o-allenylanilines to form sulfonyl indoles. acs.orgnih.gov In this process, the position to which the tosyl group migrates can be selectively controlled by the choice of metal catalyst.

Migration to C3: Using a palladium catalyst, the reaction selectively produces 3-tosyl indoles. The proposed mechanism involves coordination of the palladium catalyst to the allene, followed by nucleophilic attack from the nitrogen. After isomerization to an indole intermediate, a 1,3-rearrangement of the tosyl group occurs to yield the final 3-tosyl indole product. acs.org

Migration to C4: In contrast, employing a gold catalyst selectively furnishes 4-tosyl indoles. This outcome is rationalized by a different mechanistic pathway involving a 1,4-rearrangement of the tosyl group. acs.org

This catalyst-controlled regiodivergence provides a powerful synthetic tool for preparing specifically substituted sulfonyl indoles. acs.orgnih.gov Other rearrangement reactions have also been observed, such as the copper-catalyzed tandfonline.comnih.gov-rearrangement of indole-based onium ylides derived from N-tosylindoles. escholarship.org

Stability and Decomposition Pathways under Varied Conditions

The N-tosyl group exhibits a distinct stability profile. It is generally stable under various conditions, which makes it a reliable protecting group, but it can be cleaved when desired using specific reagents. The tosyl group is resistant to some acidic conditions, such as p-toluenesulfonic acid (p-TSA), which would cause unprotected indole to react. rsc.org It also shows stability towards certain oxidative conditions and can be carried through multi-step syntheses. nih.govbeilstein-journals.org

However, the tosyl group is not completely inert. It can be removed (deprotected) under specific basic or reductive conditions. A mild and efficient method for its removal involves using cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). researchgate.net The reaction rate is sensitive to substituents on the indole ring; electron-withdrawing groups like bromo or nitro facilitate the deprotection, while electron-donating groups slow it down. researchgate.net For an unactivated this compound, the reaction is slow at room temperature but is complete in 30 minutes at reflux (64°C). researchgate.net Other reagents like potassium carbonate are much less effective. researchgate.net

Decomposition of the this compound framework can occur under certain strenuous reaction conditions. For example, during some palladium-catalyzed oxidative arylation reactions, substrate decomposition was observed. nih.gov Similarly, attempts to use this compound in certain Lewis acid-catalyzed Friedel-Crafts type reactions with α,β-unsaturated carboxylic acids led to either no reaction or only acylation, without the desired cyclopentannulation, indicating the stability of the core structure under those specific conditions. chim.it In some radical cyclizations, the N-tosyl group can be eliminated as a tosyl radical from an intermediate species. beilstein-journals.org

Advanced Functionalization Strategies for N Tosylindole

Regioselective C-H Functionalization of N-Tosylindole

The indole (B1671886) nucleus possesses several C-H bonds with distinct reactivities. The C3 position is the most nucleophilic and typically the most reactive towards electrophiles. However, the introduction of a tosyl group on the nitrogen atom alters this reactivity profile, making C-H functionalization at other positions, such as C2, a feasible and often preferred pathway. Achieving regioselectivity in the functionalization of this compound is a significant challenge that has been addressed through various innovative catalytic methodologies.

Transition-Metal Catalyzed C-H Activation Methodologies

Transition-metal catalysis has emerged as a powerful tool for the direct activation and functionalization of otherwise unreactive C-H bonds. Catalysts based on palladium, copper, and manganese have proven particularly effective in promoting regioselective reactions on the this compound core.

Palladium catalysis is at the forefront of C-H activation, and numerous methods have been developed for the C2-arylation of N-tosylindoles. ias.ac.in Early work demonstrated that palladium catalysts could direct the arylation of N-substituted indoles to the C2 position. jst.go.jp These reactions often employ an oxidant to regenerate the active Pd(II) catalyst. ias.ac.in For instance, the use of Pd(TFA)₂ as a catalyst in a dioxane/water mixture with air as the oxidant allows for the selective C2-arylation of N-protected indoles with boronic acids. ias.ac.in

A significant advancement in this area involves the use of directing groups attached to the indole nitrogen to ensure high regioselectivity. For example, an N-(2-pyridylmethyl) group directs the palladium catalyst to the C2 position, facilitating selective alkenylation. beilstein-journals.orgunimi.it Similarly, an N-(2-pyridyl)sulfonyl directing group has been successfully used for the C2-alkenylation of indoles.

More recent strategies have focused on cross-dehydrogenative coupling (CDC) reactions. DeBoef and co-workers reported a Pd-catalyzed double C-H activation for the C2-arylation of N-alkyl protected indoles with arenes, promoted by AgOAc in an acidic medium. chim.it Greaney and colleagues developed an intramolecular C2-arylation of indoles, providing a route to medium-sized ring systems. chim.it

Table 1: Examples of Palladium-Catalyzed C2-Functionalization of this compound Derivatives

| Catalyst / Reagents | Coupling Partner | Product Type | Reference |

| Pd(TFA)₂ / Air | Aryl boronic acids | 2-Arylindoles | ias.ac.in |

| Pd(OAc)₂ / AgOAc | Arenes | 2-Arylindoles | chim.it |

| PdCl₂(MeCN)₂ / Oxidant | Alkenes | 2-Alkenylindoles | beilstein-journals.orgunimi.it |

Copper-Catalyzed C3-Functionalization

While palladium often favors C2-functionalization, copper catalysts have been effectively employed for reactions at the C3 position of the indole ring. Copper(II)-catalyzed methods have been developed for the site-selective C3-heteroarylation of indoles. acs.org One approach involves the aminocupration of o-alkynylanilines to generate a C3-metalated indole intermediate, which then undergoes nucleophilic addition. acs.org

Direct C3-chalcogenylation of indoles has also been achieved using copper catalysis. mdpi.com The reaction of indoles with N-selenophthalimide or N-sulfenylsuccinimide in the presence of a CuBr₂ catalyst provides 3-selenylindoles and 3-thioindoles, respectively. mdpi.com This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com However, some reports indicate that indoles with electron-withdrawing N-protecting groups like this compound may be unsuitable for certain copper-dehydrogenative couplings. chim.it

Table 2: Examples of Copper-Catalyzed C3-Functionalization of Indoles

| Catalyst | Reagent | Product Type | Reference |

| Cu(II) salts | o-Alkynylanilines / Quinoline N-oxides | C3-Heteroarylated indoles | acs.org |

| CuBr₂ | N-Selenophthalimide / N-Sulfenylsuccinimide | 3-Chalcogenylindoles | mdpi.com |

| CuCl₂ | Quinazoline-3-oxide | C3-Coupled indoles | chim.it |

Manganese-Catalyzed Functionalization

Manganese, being an earth-abundant and inexpensive metal, has gained attention as a catalyst for C-H functionalization. Manganese-catalyzed C-H alkenylation of indoles with alkynes has been developed to produce bis/trisubstituted indolylalkenes with high regio- and stereoselectivity. rsc.org The selectivity of these reactions can be controlled by the presence or absence of an acid co-catalyst. rsc.org In the absence of acid, a [2+2+2] cyclization can occur, leading to carbazoles. rsc.org

Furthermore, manganese catalysts have been used for the C-H alkylation of indoles and indolines with alcohols. rsc.org Depending on the specific manganese catalyst system employed, either tandem double dehydrogenative C-H alkylation or the formation of bis(indolyl)methanes can be achieved. rsc.org These methods highlight the versatility of manganese in directing the functionalization of the indole core. rsc.orgorganic-chemistry.org

Table 3: Manganese-Catalyzed Functionalization of Indoles

| Catalyst System | Reactant | Product Type | Reference |

| Mn catalyst / Acid | Alkynes | Indolylalkenes | rsc.org |

| Mn catalyst | Alkynes | Carbazoles | rsc.org |

| PNP-Mn(I) complex | Alcohols | C-H alkylated indoles | rsc.org |

| NNN-Mn(II) complex | Alcohols | Bis(indolyl)methanes | rsc.org |

Directed C-H Bond Functionalization Approaches

The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization. By temporarily installing a coordinating group on the indole nitrogen, the metal catalyst is brought into close proximity to a specific C-H bond, facilitating its activation.

The N-tosyl group itself can act as a directing group. For instance, the reaction of N-tosylindoles with BuLi leads to the regioselective formation of 2-lithium-N-tosylindoles, which can then react with various electrophiles. nih.gov This method has been used for the synthesis of 2-sulfenylindoles. nih.govmdpi.com

More sophisticated directing groups have also been employed. As mentioned earlier, N-(2-pyridylmethyl) and N-(2-pyridyl)sulfonyl groups are effective in directing palladium to the C2 position. beilstein-journals.orgunimi.itchim.it The aminoquinoline group has also been shown to direct palladium-catalyzed arylation of C-H bonds. nih.gov These directing groups can often be removed after the functionalization step, providing access to the functionalized N-H or N-substituted indole.

Stereoselective and Enantioselective C-H Functionalization

The development of stereoselective and enantioselective C-H functionalization reactions represents a major frontier in organic synthesis. Such methods allow for the creation of chiral molecules with high levels of stereocontrol.

In the context of this compound, enantioselective reactions have been reported. For instance, a cascade Claisen-Sakurai reaction involving an N-tosyl indole derivative has been used to produce densely functionalized cyclopentenols with three contiguous stereocenters. researchgate.net The stereochemical outcome is controlled by the stereospecificity of the Claisen rearrangement and stereoelectronic effects in the subsequent Sakurai cyclization. researchgate.net

Furthermore, palladium-catalyzed enantioselective cross-dehydrogenative coupling reactions have been developed. You and co-workers reported a Pd-catalyzed enantioselective CDC reaction between ferrocenes and indoles using an amino acid chiral ligand, resulting in planar chiral ferrocenes via C-H functionalization at the C2 position of the indole. chim.it These examples demonstrate the potential for creating chiral, functionalized indole derivatives through advanced catalytic methods.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the case of this compound, the tosyl group acts as an effective directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by strong organolithium bases. wikipedia.orgnih.gov This regioselectivity arises from the coordination of the lithium cation to the oxygen atoms of the sulfonyl group, positioning the base for selective proton abstraction at the C2 carbon. wikipedia.org This approach circumvents the issues of competing N-H deprotonation and C3 functionalization often observed with unprotected indoles.

The process typically involves treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate the 2-lithio-N-tosylindole intermediate. This highly reactive organolithium species can then be quenched with a wide array of electrophiles to introduce various substituents exclusively at the C2 position. nih.govresearchgate.netresearchgate.net The tosyl group can subsequently be removed under standard conditions, providing access to 2-substituted indoles. nih.gov

A practical, non-cryogenic procedure for the lithiation of N-tosylindoles and their subsequent reaction with ketones has been developed, highlighting the scalability of this methodology. researchgate.net Research has also demonstrated the sulfenylation at the C2 position of N-tosylindoles by reacting the lithiated intermediate with S-alkyl and S-aryl phosphorodithioates or thiotosylates, yielding 2-sulfenylindoles in moderate to high yields. nih.gov

Table 1: Examples of Directed Ortho-Metallation of this compound

| Base | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| n-BuLi | S-Alkyl/Aryl Phosphorodithioates | 2-Sulfenyl-N-tosylindoles | Moderate to High | nih.gov |

| n-BuLi | Ketones | 2-(Hydroxyalkyl)-N-tosylindoles | Not specified | researchgate.net |

This table is illustrative and based on findings described in the referenced literature.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the this compound scaffold provides a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The electronic properties of the N-tosyl group direct electrophilic halogenation predominantly to the electron-rich C3 position. However, regioselectivity can be influenced by reaction conditions and reagents.

Regioselective halogenation of this compound can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). scribd.com For instance, the use of NBS in a mixture of hexafluoroisopropanol (HFIP) and dichloromethane (B109758) (DCM) allows for the preparation of 3-bromo-N-tosylindole. scribd.com The resulting 3-halo-N-tosylindoles are key precursors for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions.

These cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of 3-substituted indoles. In a one-pot, two-step sequence, this compound can first be halogenated and then directly subjected to Suzuki coupling conditions with an arylboronic acid to yield 3-aryl-N-tosylindoles. scribd.com Furthermore, this compound itself can participate in oxidative arylation reactions. For example, it has been shown to be a viable substrate for palladium-catalyzed oxidative coupling, which allows for the synthesis of N-H-2-arylindoles after the removal of the tosyl group. scispace.com

Table 2: Halogenation and Cross-Coupling of this compound

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS in HFIP/DCM | 3-Bromo-N-tosylindole | 98% | scribd.com |

| One-Pot Bromination/Suzuki Coupling | 1. NBS in HFIP 2. ArB(OH)₂, PdCl₂(PPh₃)₂, Na₂CO₃ | 3-Aryl-N-tosylindole | Not specified | scribd.com |

| Oxidative Arylation | Benzene (B151609), AgOAc, Pd(OAc)₂ | 2-Phenyl-N-tosylindole | Not specified | scispace.com |

This table presents selected research findings and is not exhaustive.

Ring Expansion and Contraction Reactions of this compound Systems

Ring expansion and contraction reactions offer pathways to novel heterocyclic scaffolds that are otherwise difficult to access. While less common than other functionalization methods, these transformations have been applied to this compound derivatives to create larger or smaller ring systems.

A notable example of ring expansion involves the Witkop oxidation of an this compound derivative. In the total synthesis of greenwaylactams, a C3-farnesylated this compound underwent oxidative cleavage of the indole 2,3-double bond, leading to the formation of an 8-membered benzolactam. rsc.org Another strategy involves the ring expansion of this compound-substituted cyclobutanols using N-bromosuccinimide (NBS) to yield carbazolones. researchgate.net While direct ring expansion of the this compound core itself can be challenging, certain photochemically mediated methods using chlorodiazirines have been shown to convert N-alkyl indoles into quinolinium salts; however, under these specific conditions, this compound proved to be unreactive. nih.gov

Ring contraction reactions involving the this compound skeleton are also documented. A copper-mediated ring-contraction of a ketone has been reported in the context of indolocarbazole synthesis, demonstrating the potential for such transformations. rsc.org An oxidative ring contraction has also been proposed as a key step in the biosynthesis of welwitindolinone alkaloids from fischerindole precursors, which are structurally related to functionalized indoles. core.ac.uk These examples, while specific, underscore the potential for skeletal rearrangements of the this compound framework to generate molecular complexity.

Table 3: Examples of Ring Expansion/Contraction Involving this compound Derivatives

| Reaction Type | Starting Material | Key Reagents | Product Scaffold | Reference |

|---|---|---|---|---|

| Ring Expansion | C3-farnesyl-N-tosylindole | N-Bromosuccinimide (for Witkop Oxidation) | 8-membered Benzolactam | rsc.org |

| Ring Expansion | This compound-substituted cyclobutanol | N-Bromosuccinimide (NBS) | Carbazolone | researchgate.net |

This table highlights specific examples found in the literature.

Cycloaddition Reactions and Annulation Pathways

This compound and its derivatives are valuable partners in cycloaddition and annulation reactions for the construction of complex, fused-ring systems. The tosyl group modifies the electronic properties of the indole ring, enabling it to participate in reactions where the parent indole would be unreactive or react with low selectivity.

Cycloaddition Reactions: N-Tosylindoles can function as dienophiles in normal electron-demand Diels-Alder reactions, particularly when substituted with additional electron-withdrawing groups like a nitro group at the C3 position. sciforum.net These reactions with dienes lead to the formation of dihydrocarbazole and carbazole (B46965) derivatives. sciforum.net Dearomative cycloadditions are particularly powerful. For instance, N-tosyl-3-alkenylindoles undergo (4+3) cycloaddition reactions with in situ-generated oxyallyl cations to furnish cyclohepta[b]indoles, which are core structures of many bioactive alkaloids. nih.govacs.org Similarly, N-tosyl-3-nitroindole participates in (3+2) dearomative cycloadditions with azomethine ylides to construct polycyclic indoline-containing compounds. researchgate.net Inverse electron-demand Diels-Alder reactions have also been reported, where this compound reacts with electron-deficient partners like tetrazines to form electron-deficient indole systems as intermediates in the synthesis of indolocarbazoles. rsc.org

Annulation Pathways: Annulation strategies often involve intramolecular cyclizations to build new rings onto the indole core. Palladium-catalyzed intramolecular oxidative annulations of N-tosylindoles bearing pendant olefin tethers are effective for constructing annulated products. nih.gov These reactions can proceed from the C2 to C3 positions or from N1 to C2, affording five- or six-membered rings. nih.gov Intramolecular Heck reactions are also employed to synthesize novel cyclopenta[b]indoles from this compound derivatives containing an appropriately positioned iodoaryl group. chim.it These cascade reactions demonstrate high efficiency and tolerance for various functional groups. chim.it

Table 4: Cycloaddition and Annulation Reactions of this compound

| Reaction Type | This compound Derivative | Reaction Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| (4+3) Cycloaddition | 3-Isopropenyl-N-tosylindole | Oxyallyl Cation | Fe₂(SO₄)₃ | Cyclohepta[b]indole | nih.govacs.org |

| (3+2) Cycloaddition | N-tosyl-3-nitroindole | Azomethine Ylide | Eosin Y, Green Light | Polycyclic Indoline | researchgate.net |

| Diels-Alder | N-tosyl-3-nitroindole | Danishefsky's Diene | Thermal | Dihydrocarbazole | sciforum.net |

| Intramolecular Heck Annulation | N-(1-allyl-1H-indol-2-yl)-N-(2-iodoaryl)thiophene-2-sulfonamide | --- | Pd(OAc)₂ | Cyclopenta[b]indole | chim.it |

This table summarizes key cycloaddition and annulation strategies.

Applications of N Tosylindole in Complex Molecular Synthesis

Construction of Indole-Based Heterocyclic Scaffolds

N-Tosylindole serves as a key precursor for the synthesis of a variety of indole-based heterocyclic systems. The electron-withdrawing nature of the tosyl group facilitates reactions at the C2 and C3 positions of the indole (B1671886) nucleus, allowing for the construction of fused and conjugated ring systems.

A notable application of this compound is in the synthesis of functionalized indolizine (B1195054) derivatives. A sequential 1,3-dipolar cycloaddition-ring opening process has been developed for this purpose. The reaction of N-tosyl 3-nitroindole with pyridinium (B92312) ylides provides access to novel indolizine structures. nih.govresearchgate.netacs.org

The synthesis commences with the treatment of N-tosyl 3-nitroindole and a pyridinium bromide salt with a base in an appropriate solvent. acs.org Optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving good yields. For instance, the reaction of N-tosyl 3-nitroindole with 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide using potassium phosphate (B84403) as the base in acetonitrile (B52724) has been shown to produce the corresponding indolizine derivative. nih.gov

These synthesized indolizine motifs possess functionalizable C-H bonds, making them attractive intermediates for the generation of more complex fused N-heterocycles through palladium-mediated site-selective C-H functionalization. nih.govresearchgate.net

Table 1: Synthesis of an Indolizine Derivative from N-Tosyl-3-nitroindole

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Tosyl-3-nitroindole | 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | K₃PO₄ | CH₃CN | 60 | 52 | nih.gov |

This compound is instrumental in the base-induced 2-position coupling reactions with N-(2-iodoethyl)imides, leading to the formation of indolizinoindolones and other complex polycyclic systems. rsc.orgrsc.orgresearchgate.net This methodology allows for the chemo-, regio-, and diastereoselective construction of unique heterocyclic frameworks. rsc.orgrsc.orgresearchgate.netacs.org

The process typically involves the reaction of 2-lithio-N-tosylindole with an appropriate N-(2-iodoethyl)imide. The lithiated indole derivative attacks a carbonyl group of the imide, followed by an intramolecular displacement of the iodide to furnish the cyclized product. rsc.org For example, the reaction of 2-lithio-N-tosylindole with N-(2-iodoethyl)maleimide results in the formation of an indolylpyrrolooxazolone derivative in good yield. rsc.org

These reactions provide access to a variety of complex structures, including indolylepoxypyrrolooxazoles and indolyloxazoloisoindolones. rsc.orgrsc.org

Table 2: Synthesis of an Indolylpyrrolooxazolone Derivative

| Reactant 1 | Reactant 2 | Base | Yield (%) | Reference |

| This compound | N-(2-iodoethyl)maleimide | n-BuLi | 71 | rsc.org |

The conjugation of this compound with coumarin (B35378) moieties has led to the development of novel fluorescent compounds with potential applications in biomedical imaging and as sensors. mdpi.comresearchgate.netresearchgate.net A series of this compound-based coumarins have been designed and synthesized, exhibiting intense fluorescence with high quantum yields. researchgate.netresearchgate.net

The synthesis of these conjugates can be achieved through various methods, often involving the coupling of a functionalized this compound with a coumarin precursor. The resulting hybrid molecules often possess enhanced photophysical properties compared to their individual components. researchgate.net For instance, certain this compound-coumarin derivatives have been shown to exhibit high fluorescence quantum yields, making them promising candidates for the development of fluorescent probes. researchgate.netresearchgate.net

Table 3: Photophysical Properties of a Representative this compound-Coumarin Conjugate

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 3d | CHCl₃ | 385 | 455 | 0.90 | researchgate.net |

This compound has been utilized as a scaffold for the synthesis of hybrid molecules containing a thiosemicarbazone moiety. qu.edu.sanih.govdntb.gov.uaresearchgate.net These compounds are of interest due to the diverse biological activities associated with both the indole and thiosemicarbazone pharmacophores. nih.gov

The synthesis typically involves the condensation of this compound-3-carbaldehyde with various thiosemicarbazide (B42300) derivatives. nih.gov This reaction is usually carried out under reflux in a suitable solvent like ethanol, with a catalytic amount of acid. nih.gov This approach has led to the creation of a library of N-tosyl-indole hybrid thiosemicarbazones with a range of substituents. nih.govresearchgate.net

These hybrid molecules have been investigated for their potential as enzyme inhibitors, demonstrating that the this compound scaffold can be effectively combined with other pharmacophores to generate novel bioactive compounds. nih.govresearchgate.net

Table 4: Synthesis of N-Tosyl-Indole Hybrid Thiosemicarbazones

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield Range (%) | Reference |

| This compound-3-carbaldehyde | Various Thiosemicarbazides | Ethanol | Acetic Acid | 70-100 | nih.gov |

Preparation of this compound-Coumarin Conjugates

Utility in Total Synthesis of Natural Products and Analogues

The unique reactivity of this compound makes it a valuable intermediate in the total synthesis of complex natural products, particularly those containing an indole core. The tosyl group can serve as both a protecting group and a reactivity-directing group, facilitating key bond formations in the construction of intricate molecular architectures.

This compound is a frequently employed starting material in the synthesis of precursors for various indole alkaloids. mdpi.comacs.orgarabjchem.org Its use allows for controlled and selective reactions to build up the complex frameworks of these natural products.

For example, this compound has been utilized in the initial steps of the total synthesis of an unprecedented indolyl saccharide alkaloid. mdpi.com The synthesis commenced with the bromoetherification of this compound using N-bromosuccinimide (NBS) in methanol (B129727) to create a key intermediate, demonstrating the ability to functionalize the indole ring at the C2 and C3 positions. mdpi.com

Furthermore, N-tosylindoles have been employed in the synthesis of the northern moiety of raputindole A, a rare bisindole alkaloid. acs.org An iridium-catalyzed cyclization of a derivative prepared from a substituted N-tosyl indole was a key step in assembling the tricyclic core of the natural product. acs.org The tosyl group played a crucial role in directing the synthesis and was later removed in the final stages of the synthetic sequence. acs.org The use of N-tosylindoles in transition metal-catalyzed reactions, such as the Heck and Suzuki cross-coupling reactions, has also been highlighted as a powerful strategy in the synthesis of various indole alkaloids. arabjchem.org

Modular Approaches to Complex Biosynthetic Targets

The structural motif of indole is central to a vast array of bioactive natural products. The use of this compound and its derivatives facilitates modular and convergent synthetic strategies, allowing for the efficient construction of complex biosynthetic targets. These approaches often involve the late-stage introduction of key functionalities, providing flexibility for the synthesis of analogues.

Key examples of this compound's application in total synthesis include:

Herbindoles: A modular, second-generation route for the synthesis of (±)-herbindoles A-C was developed, which utilized an N-tosyl indole intermediate. mit.edu This approach enabled multigram-scale synthesis through strategic cross-coupling reactions. mit.edu

Makaluvamine Alkaloids: A convergent synthesis of the pyrroloiminoquinone alkaloids makaluvamines A and K was achieved using the Larock indole synthesis to construct a C3-substituted indole from an iodoaniline and a silylated internal alkyne. acs.org This method highlights the flexibility of using this compound precursors in assembling complex alkaloid frameworks. acs.org

Raputindole A: The total synthesis of (+)-raputindole A employed N-tosyl indoles for both the "northern" and "southern" fragments of the molecule. acs.org The strategy featured an iridium-catalyzed diastereoselective cyclization and a Heck cross-coupling reaction to assemble the final bisindole scaffold. acs.org The tosyl groups were instrumental during the key bond-forming steps but proved challenging to remove in the final stages. acs.org

Greenwaylactams A–C: A biomimetic total synthesis of greenwaylactams A–C commenced with the alkylation of lithiated this compound with farnesyl bromide. rsc.org This key step assembled the carbon skeleton, which then underwent a polyene cyclization cascade. rsc.org

Leuconicine B: The total synthesis of (−)-leuconicine B started from this compound-3-carboxaldehyde, which was elaborated over several steps to a pentacyclic intermediate. sci-hub.se

Isatisine A: The asymmetric total synthesis of (+)-isatisine A utilized a Lewis acid-catalyzed cyclization between this compound-2-carboxaldehyde and a homochiral vinylcyclopropane (B126155) diester to construct the core tetrahydrofuran (B95107) ring. acs.org

These examples underscore the strategic importance of the N-tosyl protecting group, which not only stabilizes the indole ring but also directs reactivity, enabling complex, multi-step syntheses in a controlled and modular fashion.

Role in the Synthesis of Advanced Organic Materials

The unique electronic properties of the indole nucleus make it an attractive component for advanced organic materials. By incorporating this compound into larger π-conjugated systems, chemists can fine-tune the optical and electronic characteristics of materials for specific applications in electronics and photonics.

Derivatives of this compound have been shown to be precursors to highly fluorescent molecules. The tosyl group can be retained in the final structure or serve as an intermediate handle for further transformations leading to emissive compounds.

A notable class of such compounds are this compound-based coumarins. A series of these derivatives were synthesized and found to exhibit intense cyan fluorescence with high quantum yields. researchgate.netresearchgate.net The photophysical properties of these compounds make them promising candidates for use as fluorescent probes in biological imaging and sensing applications. researchgate.netarkat-usa.org For instance, certain derivatives show potential as inhibitors for human monoamine oxidase (MAO) and can be used in the development of probes for biomedical applications. researchgate.net

| Compound | Description | Fluorescence Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|

| 3a | This compound-based Coumarin | Not specified | CHCl₃ | researchgate.netresearchgate.net |

| 3b | This compound-based Coumarin | Not specified, noted for strong binding to MAO protein | CHCl₃ | researchgate.net |

| 3c | This compound-based Coumarin | Not specified | CHCl₃ | researchgate.netresearchgate.net |

| 3d | This compound-based Coumarin | 0.90 | CHCl₃ | researchgate.netresearchgate.net |

The ability to extend the π-system of this compound through annulative reactions has opened avenues for creating novel materials for organic electronics. nii.ac.jp Fused π-conjugated systems are key components in materials science due to their tunable HOMO-LUMO gaps, light absorption/emission properties, and charge carrier mobilities. nii.ac.jp

One powerful technique is the annulative π-extension (APEX) reaction, which has been used to synthesize π-extended carbazoles from this compound. nii.ac.jp These extended heteroaromatic systems are building blocks for materials used in:

Organic Field-Effect Transistors (OFETs): Fused N-heteroacenes, such as indolo[3,2-b]indoles synthesized from 3-nitro-N-tosyl indole, have been incorporated into OFETs. scispace.com These materials often exhibit superior charge carrier mobility. scispace.com

Organic Photovoltaics (OPVs): The same class of indolo[3,2-b]indole-based molecules has been applied in the development of organic solar cells. scispace.com

The synthesis of triarylmethanes and triazatruxenes containing the this compound moiety also points toward their potential use in organic electronics and optoelectronics. acs.org The modular construction of these complex molecules allows for systematic tuning of their electronic properties for device optimization. acs.org

Computational and Theoretical Studies on N Tosylindole Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to understand the binding mechanisms of N-tosylindole derivatives with various protein targets.

Detailed research has been conducted on this compound-based thiosemicarbazones as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov In-silico molecular docking studies were performed to analyze the binding conformations of a series of eighteen synthesized derivatives within the catalytic pocket of tyrosinase (PDB ID: 2Y9X). nih.gov The results indicated that most ligands exhibited efficient docking energies. nih.gov The most potent compound in the series, 5r (a 3-nitrophenyl substituted derivative), showed the highest docking score of -9.234 kcal/mol. nih.gov Analysis of its binding mode revealed crucial interactions: the sulfonyl group's oxygen atom formed two hydrogen bonds with residues ASN A:81 and HIS A:85, while π-sulfur interactions were observed with HIS A:85 and PHE A:264. nih.gov These interactions help to anchor the inhibitor within the enzyme's active site.

In a different study, a tryptophanol-derived oxazolopiperidone lactam, identified as This compound OXAZ-1 , was investigated as a potential dual inhibitor of MDM2 and MDMX, proteins that regulate the p53 tumor suppressor. ub.edu Computational docking predicted that OXAZ-1 could bind to both proteins with similar binding energies: -6.76 kcal/mol for MDM2 and -6.80 kcal/mol for MDMX. ub.edu The modeling suggested that the aromatic tosyl group fits into a hydrophobic pocket, mimicking a key interaction of the natural p53 protein. ub.edu

Another investigation focused on an O-tosyl indole (B1671886) derivative as a potential antioxidant agent by targeting tyrosinase (PDB ID: 3NM8). mdpi.com The docking score for this compound was -10.86 Kcal/mol, suggesting a strong binding affinity. mdpi.com The study highlighted that the introduction of the tosyl group significantly enhanced the binding affinity compared to its hydroxy analog, with the tosyl group establishing multiple stabilizing interactions, including π-π and π-alkyl interactions with Ala 44 and Phe 48, and hydrogen bonds with Lys 47. mdpi.com

| This compound Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| This compound Thiosemicarbazone (5r) | Tyrosinase | 2Y9X | -9.234 | ASN A:81, HIS A:85, PHE A:264 | nih.gov |

| This compound OXAZ-1 | MDM2 | 3LBL | -6.76 | Trp23 pocket | ub.edu |

| This compound OXAZ-1 | MDMX | N/A (Homology Model) | -6.80 | Trp23 pocket | ub.edu |

| O-Tosyl Indole Derivative (5) | Tyrosinase | 3NM8 | -10.86 | Ala 44, Phe 48, Lys 47 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound systems, QSAR is used to identify the key structural features that govern their inhibitory potency.

In the study of N-tosyl-indole based thiosemicarbazones as tyrosinase inhibitors, a robust QSAR model was developed to establish a correlation between structural properties and the experimentally determined IC₅₀ values. nih.gov The model was constructed using a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach, which selected three readily interpretable molecular descriptors. nih.gov This three-parameter model demonstrated strong predictive capability, which was rigorously assessed using internal and external validation metrics. nih.gov The success of the QSAR model underscores its utility in guiding the design of new derivatives with potentially enhanced tyrosinase inhibition. nih.govnih.gov While specific descriptors for this exact model are proprietary to the study, QSAR analyses in related indole systems have highlighted the importance of descriptors related to charge distribution, lipophilicity, and atomic surface area contributions. researchgate.net

| QSAR Model Parameter | Description | Reference |

|---|---|---|

| Modeling Technique | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | nih.gov |

| Biological Activity | IC₅₀ values for tyrosinase inhibition | nih.gov |

| Number of Descriptors | 3 | nih.gov |

| Validation | Model-fitting, y-scrambling, cross-validation, and external validation were performed. | nih.gov |

| Application | To establish correlations with structural properties essential for efficient tyrosinase binding and guide future synthesis. | nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is frequently applied to this compound systems to elucidate reaction mechanisms, understand chemical reactivity, and analyze molecular properties.

DFT calculations have been instrumental in studying the behavior of N-tosylindoles in cycloaddition reactions. A theoretical study on N-tosylacylindoles acting as electrophilic dienophiles in polar Diels-Alder reactions used DFT to evaluate their reactivity with various nucleophilic dienes. sciforum.net Similarly, the reactivity of N-tosyl-3-nitroindole as a dienophile in thermal Diels-Alder reactions was investigated, showing it leads to the formation of N-tosyl-4-substituted dihydrocarbazoles and N-tosylcarbazoles. sciforum.net These calculations help to explain the reaction pathways, the stereochemistry of the products, and confirm that the cycloaddition proceeds via a concerted and asynchronous mechanism. sciforum.netconicet.gov.ar

In the context of designing tyrosinase inhibitors, DFT calculations at the B3LYP/6-31G(d) level of theory were used to optimize the ground state geometry of N-tosyl-indole thiosemicarbazones. nih.govresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) map provided insights into the compounds' chemical reactivity and stability. researchgate.net

Furthermore, DFT has been applied to understand the regioselectivity of reactions, such as the C2 sulfenylation of N-tosylindoles, providing a theoretical basis for experimentally observed outcomes. researchgate.net

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of ligand-protein interactions and the conformational stability of the resulting complex.

| System | Simulation Time | Key Analyses | Finding | Reference |

|---|---|---|---|---|

| Tyrosinase in complex with this compound Thiosemicarbazone (5r) | 200 ns | RMSD, RMSF | The protein-ligand complex was stable, with protein RMSD below 3 Å and ligand achieving stability after 150 ns. | nih.gov |

| EGFR in complex with an N-benzyl indole derivative (5b) | 100 ns | RMSD | The complex showed stable binding over the simulation period. | researchgate.net |

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers predictive models to forecast the reactivity and selectivity of this compound in various chemical transformations, thereby reducing the need for extensive experimental screening.

DFT calculations have been successfully used to predict the reactivity of N-tosyl-nitroindoles as dienophiles in Diels-Alder reactions. conicet.gov.ar By calculating the energies of reactants, transition states, and products, these theoretical models can explain why certain regioisomers are formed preferentially and why N-tosylindoles with electron-withdrawing groups are particularly good dienophiles. sciforum.net The theoretical analysis correctly predicted that these reactions lead to carbazole (B46965) derivatives through a concerted mechanism, providing a reliable method for synthesizing these important heterocyclic compounds. sciforum.net

The regioselectivity of other reactions has also been explained computationally. For instance, the preferential sulfenylation at the C2 position of the this compound ring was rationalized through theoretical studies that likely analyzed the charge distribution and orbital coefficients of the indole system. researchgate.net

More advanced approaches combine quantum mechanics (QM) with machine learning (ML) to create predictive tools. While not yet applied specifically to this compound, a QM-ML hybrid model has been developed to predict the feasibility and site-selectivity of aromatic C-H thianthrenation. chemrxiv.org Such models, which learn from both theoretical calculations and experimental data, represent the future of predicting reactivity and could be adapted for various transformations involving the this compound scaffold.

Future Directions and Emerging Research Avenues in N Tosylindole Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A significant thrust in N-tosylindole chemistry is the development of innovative catalytic systems to achieve unprecedented levels of reactivity and selectivity. While traditional palladium and copper catalysts have been instrumental, researchers are exploring a wider range of metals and catalyst designs to overcome existing limitations.

Silver and gold catalysts are showing considerable promise. For instance, silver(I)-catalyzed cyclization of o-alkynylanilines provides an efficient route to N-tosylindoles, in some cases outperforming palladium(II) and copper(I) systems. aablocks.com Silver catalysts have also been employed in cascade reactions to produce structurally diverse fluorinated indole (B1671886) derivatives. aablocks.com Gold catalysts, often in conjunction with silver, have been utilized for double hydroamination reactions to access N-vinyl indole derivatives. aablocks.com More recently, a dual gold(I) and photoredox catalysis approach has been developed for the synthesis of 2-aryl-3-sulfonyl-NH-indoles from 2-alkynyl-N-tosyl anilines, highlighting the potential of combining different catalytic modes. acs.org

The exploration of multicatalytic systems is another exciting frontier. A three-component synthesis of substituted indoles has been achieved using a combination of an N-heterocyclic carbene palladium complex and copper(I), affording this compound products in high yields and with excellent regioselectivity. organic-chemistry.org Furthermore, the development of transition-metal-free catalytic systems is gaining traction. For example, a NIS-mediated cascade C-N bond formation/aromatization of N-Ts-2-alkenylanilines offers a mild and additive-free synthesis of various indoles. organic-chemistry.org

The quest for enhanced selectivity is also driving the design of new catalysts. For instance, site-selective C–H activation and functionalization of the indolizine (B1195054) moiety, derived from N-tosyl indoles, has been achieved using palladium(II) catalysis, opening up avenues for creating complex fused heterocyclic rings. acs.org

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of this compound synthesis with automated and flow chemistry technologies is set to revolutionize the way these compounds are prepared. chemanager-online.comsyrris.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and the ability to scale up reactions seamlessly. chemanager-online.comcam.ac.uk

Automated flow systems can rapidly synthesize a wide range of compounds, making them ideal for creating libraries of this compound derivatives for drug discovery and other applications. chemanager-online.comsyrris.com These systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. cam.ac.uk The use of automated reagent injectors ensures consistent and accurate delivery of reactants, minimizing human error. chemanager-online.com

The combination of flow chemistry with computational tools and in-line analytical techniques enables the development of fully automated and intelligent synthesis platforms. chemanager-online.comrsc.org These systems can not only perform reactions but also optimize them in real-time and even suggest new synthetic routes. rsc.orgmit.edu This approach has the potential to significantly accelerate the discovery and development of new this compound-based molecules with desired properties. syrris.com

Exploration of Unconventional Reaction Media and Conditions

Moving beyond traditional organic solvents, researchers are exploring unconventional reaction media to develop more sustainable and efficient syntheses of N-tosylindoles. Water, as a green and abundant solvent, is a particularly attractive option. A silver nitrate-catalyzed approach for the synthesis of indole derivatives has been successfully demonstrated in water, with the products often being isolated in excellent yields through simple filtration. aablocks.com

The use of visible light as a renewable energy source is another burgeoning area. Photocatalysis, often in conjunction with metal catalysts, can enable unique transformations that are not accessible through thermal methods. acs.org For example, a dual silver and photoredox catalysis system has been employed for the 1,3-sulfonyl migration in the synthesis of 3-sulfonylindoles. acs.org This reaction was found to be dependent on the presence of both the photocatalyst and blue LED irradiation. acs.org

Furthermore, the development of transition-metal-free reactions under mild conditions is a key goal. organic-chemistry.org These approaches reduce reliance on expensive and potentially toxic metals and often lead to cleaner reaction profiles. For instance, the use of organic redox catalysts in electrocatalytic synthesis provides an oxidant-free method for the dehydrogenative cyclization of 2-vinylanilides to form indoles. organic-chemistry.org

Design of this compound Scaffolds for New Research Applications

The this compound scaffold serves as a versatile platform for the design and synthesis of molecules with novel applications in medicinal chemistry, materials science, and beyond. nih.govrsc.org The tosyl group can be strategically retained in the final molecule to act as a key pharmacophore or be removed to unveil the free indole NH. acs.orgresearchgate.net

In drug discovery, N-tosylindoles are being explored as building blocks for a wide range of therapeutic agents. rsc.orgresearchgate.net For example, N-tosyl substituted indole-based thiosemicarbazones have been designed and synthesized as competitive tyrosinase inhibitors. nih.gov The indole scaffold's ability to mimic peptide structures makes it a valuable element in designing enzyme inhibitors. nih.gov N-tosylindoles have also been incorporated into compounds targeting phosphodiesterase 5 (PDE5) and have shown potential as anticancer agents. acs.orgrsc.org

Beyond pharmaceuticals, this compound derivatives are finding applications in materials science. This compound-coumarin hybrids have been synthesized and shown to exhibit high fluorescence quantum yields, suggesting their potential use as fluorescent probes in biomedical applications. researchgate.net The ability to tune the electronic and photophysical properties of these molecules by modifying the substituents on the indole and tosyl groups opens up possibilities for creating new materials with tailored functionalities. researchgate.net The introduction of the tosyl group has been shown to yield bioactive compounds with diverse activities, including larvicidal and antioxidant effects. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Tosylindole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound synthesis typically involves the reaction of indole derivatives with tosyl chloride under basic conditions (e.g., using NaH or pyridine as a base). Optimization requires controlling variables such as temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents. For reproducibility, document catalyst purity, reaction time, and inert atmosphere conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) should include TLC monitoring. Always characterize products using H/C NMR and FT-IR to confirm tosyl group incorporation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data discrepancies be addressed?

- Methodological Answer : Key techniques include H NMR (to confirm aromatic protons and tosyl-CH signals at ~2.4 ppm), C NMR (tosyl-SO carbon at ~144 ppm), and HRMS for molecular ion validation. If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with alternative methods like X-ray crystallography or 2D NMR (COSY, HSQC). Contradictions may stem from solvent impurities or tautomeric forms; replicate experiments under controlled conditions and report uncertainty ranges .

Q. How can researchers design controlled experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ a factorial design to test variables: catalyst type (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvent systems (polar aprotic vs. ethereal). Use a control reaction without catalyst to assess background reactivity. Monitor reaction progress via GC-MS or in situ FT-IR. Quantify yields using internal standards (e.g., anthracene) and report error margins (±5%). Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic studies of this compound in palladium-catalyzed C–H activation reactions?

- Methodological Answer : Conduct time-resolved kinetic experiments (e.g., quenching at intervals) to determine rate laws. Use deuterium isotope effects or Hammett plots to probe transition states. Compare experimental data with DFT calculations (e.g., Gibbs free energy barriers via Gaussian 09) to validate proposed mechanisms. Address contradictions between computational and experimental data by revisiting solvent effects or implicit/explicit solvation models in simulations .

Q. How can computational modeling (e.g., DFT, MD) predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic sites. Calculate local electrophilicity indices (ω) and Fukui functions () using software like ORCA or GAMESS. Molecular dynamics (MD) simulations (AMBER/NAMD) can assess solvent effects on transition states. Validate predictions with experimental substituent-directed outcomes (e.g., NO vs. OMe groups) and report confidence intervals for computational parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Perform meta-analysis of IC values, adjusting for variables like cell line (HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), and compound purity (>95% by HPLC). Use Bland-Altman plots to assess inter-study variability. Replicate key studies under standardized conditions and apply sensitivity analysis to identify outlier data sources. Transparent reporting of raw datasets in supplementary materials is critical .

Q. How can researchers design interdisciplinary studies to explore novel applications of this compound in materials science?

- Methodological Answer : Collaborate with materials scientists to test this compound as a ligand in metal-organic frameworks (MOFs) or as a monomer in conductive polymers. Use SEM/EDS for morphological characterization and cyclic voltammetry for electronic properties. Apply the FINER framework to ensure feasibility: define clear hypotheses (e.g., "this compound enhances MOF porosity"), assess novelty via SciFinder patent searches, and address ethical considerations in disposal protocols .

Data Analysis & Reporting